![molecular formula C20H26Cl2NO2P B139543 Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite CAS No. 128858-43-5](/img/structure/B139543.png)
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
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Overview
Description
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a chemical compound with the molecular formula C20H26Cl2NO2P . It is used for proteomics research .
Molecular Structure Analysis
This compound contains a total of 53 bonds, including 27 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings . It consists of 52 atoms: 26 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Phosphorous atom, and 2 Chlorine atoms .Physical And Chemical Properties Analysis
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a clear, colorless liquid . Its molecular weight is 414.3 g/mol .Scientific Research Applications
Proteomics Research
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: is utilized in proteomics, particularly for the phosphorylation of hydroxy amino acids in protected phosphopeptides . This process is crucial for studying post-translational modifications of proteins, which can affect protein function and regulation.
Drug Development
In the realm of drug development, this compound serves as a phosphitylating agent. It’s used to introduce phosphate groups into molecules, which is a key step in the synthesis of many therapeutic agents, particularly those that mimic the structure of nucleotides or nucleic acids .
Molecular Biology
The compound is instrumental in molecular biology for the synthesis of modified DNA or RNA. It enables the incorporation of non-standard bases or linkers, which are essential for creating probes or primers with specific properties for experimental or diagnostic purposes .
Biochemistry
In biochemistry, Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is used to study enzyme-substrate interactions. By modifying substrates with phosphate groups, researchers can investigate the specificity and mechanism of enzymes like kinases and phosphatases .
Material Science
This chemical finds applications in material science for the development of novel materials with unique properties. Phosphorylated compounds can be used to create smart materials that respond to changes in their environment, such as pH or temperature .
Agricultural Chemistry
In agricultural chemistry, the compound is used to synthesize molecules that act as growth regulators or pesticides. Phosphorylation can impart specific characteristics that enhance the efficacy or selectivity of these agents .
Analytical Chemistry
Analytical chemists use Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite for the preparation of standards and reagents. These are essential for quantitative analyses, especially in the development of assays that measure phosphate or phosphoester compounds .
Environmental Science
Lastly, in environmental science, the compound is used to trace and study the fate of organophosphorus compounds in ecosystems. This helps in understanding the environmental impact and degradation pathways of these substances .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite primarily targets hydroxy amino acids of protected phosphopeptides . These amino acids play a crucial role in protein structure and function, and their phosphorylation can significantly alter the activity of the proteins they constitute.
Mode of Action
This compound acts as a phosphitylating agent . It facilitates the phosphorylation of hydroxy amino acids of protected phosphopeptides . Phosphorylation is a key process in cellular signaling and regulation, where a phosphate group is added to a protein or other organic molecule, changing its function.
Result of Action
The molecular and cellular effects of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite’s action primarily involve the phosphorylation of hydroxy amino acids of protected phosphopeptides . This can lead to changes in protein function, influencing various cellular processes.
properties
IUPAC Name |
N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXCPQSBNWTOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399270 |
Source
|
Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
CAS RN |
128858-43-5 |
Source
|
Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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